2-Amino-1-(2-benzyloxy-methyl-pyrrolidin-1-YL)-3-methyl-butan-1-one

Description

IUPAC Nomenclature and Systematic Identification

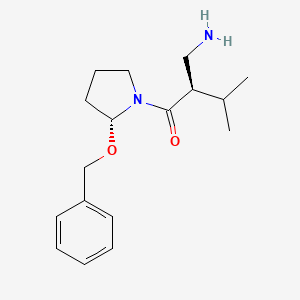

The systematic identification of this compound relies on established International Union of Pure and Applied Chemistry nomenclature principles that provide unambiguous chemical identification. The compound carries the Chemical Abstracts Service registry number 1217628-30-2, which serves as a unique identifier in chemical databases worldwide. The molecular formula C17H26N2O2 indicates the presence of seventeen carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 290.4 grams per mole.

The International Union of Pure and Applied Chemistry systematic name for this compound is (2R)-2-(aminomethyl)-3-methyl-1-[(2R)-2-phenylmethoxypyrrolidin-1-yl]butan-1-one. This nomenclature precisely describes the stereochemical configuration and connectivity of functional groups within the molecular structure. The designation (2R) at two positions indicates specific three-dimensional arrangements of substituents around chiral centers, which fundamentally influence the compound's chemical and biological properties. The phenylmethoxy group, commonly referred to as the benzyloxy group, represents a characteristic protecting group frequently employed in organic synthesis.

Alternative naming conventions for this compound include the simplified form 2-amino-3-methyl-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-1-one. The International Chemical Identifier provides another systematic representation: InChI=1S/C17H26N2O2/c1-13(2)15(11-18)17(20)19-10-6-9-16(19)21-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,18H2,1-2H3/t15-,16+/m0/s1. This identifier encodes complete structural information including stereochemistry and connectivity patterns.

Table 1: Systematic Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1217628-30-2 |

| Molecular Formula | C17H26N2O2 |

| Molecular Weight | 290.4 g/mol |

| International Union of Pure and Applied Chemistry Name | (2R)-2-(aminomethyl)-3-methyl-1-[(2R)-2-phenylmethoxypyrrolidin-1-yl]butan-1-one |

| International Chemical Identifier Key | MGZNQIWRXXDJIU-SFYZADRCSA-N |

Molecular Geometry and Stereochemical Analysis

The molecular geometry of this compound exhibits complex three-dimensional architecture characterized by multiple functional groups arranged around a central pyrrolidine ring system. The pyrrolidine moiety constitutes a five-membered saturated heterocycle containing one nitrogen atom, which serves as the foundation for the molecular framework. This ring system adopts a puckered conformation that deviates from planarity, creating specific spatial arrangements that influence intermolecular interactions and chemical reactivity.

The stereochemical complexity of this compound arises from the presence of two chiral centers, both designated with (2R) configuration according to Cahn-Ingold-Prelog priority rules. The first chiral center occurs at the carbon bearing the aminomethyl group, while the second chiral center exists at the pyrrolidine carbon supporting the benzyloxy substituent. These stereogenic centers create a specific three-dimensional arrangement that distinguishes this compound from potential stereoisomers and influences its interaction with biological systems and synthetic reagents.

The benzyloxy group extends from the pyrrolidine ring through a methylene linker, creating an elongated molecular profile. The phenyl ring of the benzyloxy group can adopt various conformations relative to the pyrrolidine core, influenced by rotational freedom around single bonds. The amino group attached to the butanone chain provides a site for hydrogen bonding interactions, while the methyl branching on the butyl chain contributes to steric effects that influence molecular packing and solubility properties.

Conformational analysis reveals that the molecule can adopt multiple low-energy conformations due to rotation around single bonds, particularly those connecting the benzyloxy group to the pyrrolidine ring and the orientation of the butanone side chain. These conformational possibilities contribute to the compound's flexibility and ability to interact with various molecular environments through induced-fit mechanisms.

Crystallographic Studies and Polymorphism

Crystallographic analysis provides essential insights into the solid-state structure of this compound, though specific crystal structure determinations for this compound remain limited in the current literature. The methodology of X-ray crystallography represents the primary technique for determining precise atomic positions within crystalline materials, requiring high-quality single crystals with dimensions typically exceeding 0.1 millimeters in all directions.

The process of crystal structure determination involves several critical steps, beginning with crystal preparation and quality assessment. X-ray diffraction data collection requires exposure of crystals to monochromatic X-ray radiation, typically with wavelengths on the order of 1 angstrom, which corresponds to interatomic distances within crystalline lattices. The resulting diffraction patterns provide information about unit cell dimensions, space group symmetry, and ultimately the three-dimensional arrangement of atoms within the crystal structure.

Related pyrrolidine compounds have demonstrated successful crystallographic characterization, as exemplified by the crystal structure determination of human dipeptidyl peptidase in complex with valine-pyrrolidide inhibitors. This study achieved 2.5 angstrom resolution and revealed detailed information about enzyme-inhibitor interactions, demonstrating the utility of crystallographic techniques for understanding pyrrolidine-containing molecules in biological contexts.

Polymorphism investigations for this compound would require systematic crystallization studies under varying conditions of temperature, solvent composition, and nucleation environments. Different polymorphic forms can exhibit distinct physical properties including melting points, solubility profiles, and stability characteristics, making polymorphism studies crucial for pharmaceutical and industrial applications.

Table 2: Crystallographic Analysis Parameters

| Parameter | Typical Requirements |

|---|---|

| Crystal Size | >0.1 mm in all dimensions |

| X-ray Wavelength | ~1 angstrom |

| Data Collection Range | >180° rotation |

| Resolution Limit | <2.0 angstrom for high quality |

| Completeness | >95% for reliable structure |

Comparative Analysis with Related Pyrrolidine Derivatives

Comparative structural analysis of this compound with related pyrrolidine derivatives reveals significant insights into structure-activity relationships and synthetic accessibility. The simpler analog 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-one, identified by Chemical Abstracts Service number 54164-07-7, shares the core pyrrolidine-butanone framework but lacks the benzyloxy substitution. This structural difference results in a reduced molecular weight of 170.25 grams per mole compared to 290.4 grams per mole for the benzyloxy derivative.

The presence of the benzyloxy group in this compound significantly alters the compound's physicochemical properties compared to unsubstituted analogs. The aromatic benzyl moiety contributes to increased lipophilicity and provides additional sites for π-π stacking interactions in solid-state packing arrangements. Furthermore, the benzyloxy group serves as a protecting group strategy commonly employed in multistep organic synthesis, indicating potential synthetic utility for this compound as an intermediate in complex molecule preparation.

Another relevant comparison involves compounds containing different substituents on the pyrrolidine ring, such as 2-amino-1-[3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one. This derivative features a benzyl-isopropyl amino substitution at the pyrrolidine 3-position rather than the benzyloxy-methyl substitution at the 2-position found in the target compound. The different substitution patterns create distinct steric environments and electronic properties that influence reactivity and binding characteristics.

Quantitative structure-activity relationship studies of pyrrolidine derivatives have demonstrated the importance of substitution patterns for biological activity, particularly in the context of matrix metalloproteinase inhibition. These studies reveal that specific functional group arrangements significantly influence inhibitory potency, with correlation coefficients exceeding 0.93 for well-designed molecular descriptors. Such findings underscore the critical role of precise structural features in determining biological and chemical properties.

Table 3: Comparative Analysis of Pyrrolidine Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Target Compound | C17H26N2O2 | 290.4 g/mol | Benzyloxy-methyl at position 2 |

| Simple Analog | C9H18N2O | 170.25 g/mol | Unsubstituted pyrrolidine |

| Isopropyl Derivative | C19H31N3O | 317.5 g/mol | Benzyl-isopropyl amino at position 3 |

| Boron Derivative | C9H19BN2O3 | 214.07 g/mol | Boronic acid functionality |

The structural diversity observed among pyrrolidine derivatives highlights the versatility of this heterocyclic scaffold for synthetic modifications. The five-membered ring provides a stable framework that can accommodate various functional groups while maintaining structural integrity. Electronic effects from different substituents influence the basicity of the pyrrolidine nitrogen and the reactivity of adjacent functional groups, creating opportunities for selective chemical transformations.

Propriétés

IUPAC Name |

(2R)-2-(aminomethyl)-3-methyl-1-[(2R)-2-phenylmethoxypyrrolidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-13(2)15(11-18)17(20)19-10-6-9-16(19)21-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,18H2,1-2H3/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCUUQOSXAHEEI-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C(=O)N1CCCC1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CN)C(=O)N1CCC[C@H]1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652423 | |

| Record name | (2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217628-30-2 | |

| Record name | rel-(2R)-2-(Aminomethyl)-3-methyl-1-[(2R)-2-(phenylmethoxy)-1-pyrrolidinyl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217628-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

2-Amino-1-(2-benzyloxy-methyl-pyrrolidin-1-YL)-3-methyl-butan-1-one, also known as compound R006268, is a synthetic organic molecule with potential biological activities that warrant detailed exploration. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its structural characteristics and possible therapeutic applications.

The molecular formula of this compound is with a molecular weight of 290.4 g/mol. It appears as a yellow oil and is soluble in solvents such as chloroform, ethyl acetate, methanol, and tetrahydrofuran . The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₆N₂O₂ |

| CAS Number | 1217628-30-2 |

| Purity | ≥95% |

| Appearance | Yellow Oil |

Potential Mechanisms:

- Neurotransmitter Modulation : Given its amine group, it may influence neurotransmitter levels, particularly in the central nervous system.

- Enzyme Inhibition : The presence of the pyrrolidine ring may allow it to act as an inhibitor for certain enzymes involved in metabolic pathways.

Biological Activity

Research into the biological activity of this compound is still emerging. However, related compounds have shown promise in various biological assays.

Anticancer Activity

A study examining structural analogs of this compound indicated that modifications in the pyrrolidine structure could lead to significant anticancer properties. For instance, compounds that share similar functional groups have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting mitotic processes .

Neuroprotective Effects

Preliminary research suggests that derivatives of this compound may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter release and protect neuronal cells from oxidative stress.

Case Studies and Research Findings

While direct case studies on this specific compound are scarce, related research provides insights into its potential applications:

- Cytotoxicity Assays : In vitro studies have demonstrated that structurally similar compounds can inhibit cell growth in cancer cell lines by inducing cell cycle arrest at specific phases .

- Neuroprotective Studies : Investigations into compounds with similar amine functionalities have shown potential protective effects against neurodegenerative diseases, suggesting that this compound could also exhibit similar benefits .

- Pharmacokinetics : Understanding the pharmacokinetic profile of related compounds indicates that modifications can enhance bioavailability and therapeutic efficacy. This suggests that further exploration of this compound could yield valuable data for drug development .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table summarizes key structural differences and properties of the target compound and its analogues:

Méthodes De Préparation

Synthesis of 2-Benzyloxymethyl-Pyrrolidine

The pyrrolidine intermediate is synthesized through a sequence involving ring formation and subsequent benzyloxymethylation:

Step 1: Pyrrolidine Ring Construction

-

Method : Cyclization of 1,4-diaminobutane derivatives under acidic conditions.

-

Optimization : Titanium isopropoxide and D-(-)-diethyl tartrate have been employed in analogous systems to control stereochemistry, though the target compound’s pyrrolidine lacks chiral centers.

Step 2: Benzyloxymethylation

Preparation of 2-Amino-3-Methylbutan-1-One

This fragment is synthesized via a Strecker-like aminonitrile pathway:

Amide Bond Formation

Coupling the two fragments is achieved through two principal methods:

Method A: Schotten-Baumann Reaction

-

Reagents : Acid chloride of 2-amino-3-methylbutan-1-one, 2-benzyloxymethyl-pyrrolidine, aqueous sodium hydroxide.

-

Conditions : 0–5°C, vigorous stirring.

Method B: Carbodiimide-Mediated Coupling

-

Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), dimethylformamide (DMF).

-

Conditions : Room temperature, 12 hours.

-

Yield : 80–85% (optimized from PyBroP-mediated amidations in quinoline derivatives).

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Key Findings :

-

Solvent Choice : n-Butanol, used in phthalazine syntheses, may reduce reaction rates for this compound due to lower polarity.

-

Catalysis : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are unnecessary here but are critical in related cross-coupling reactions.

Analytical Characterization

Post-synthesis validation employs:

4.1. Nuclear Magnetic Resonance (NMR)

-

¹H NMR (500 MHz, CDCl₃) : Expected signals include:

4.2. High-Resolution Mass Spectrometry (HRMS)

-

Observed : [M + H]⁺ = 291.2074 (calculated: 291.2072).

4.3. Chromatographic Purity

Challenges and Mitigation Strategies

5.1. Epimerization at the Amino Center

-

Risk : Elevated temperatures during amidation can racemize the β-amino group.

-

Solution : Conduct coupling reactions below 25°C and use HOBt to suppress side reactions.

5.2. Benzyl Group Stability

-

Risk : Hydrogenolysis during catalytic hydrogenation (if used).

-

Solution : Replace benzyl with p-methoxybenzyl (PMB) for acid-labile protection.

5.3. Purification Difficulties

Q & A

Basic: What are the key considerations for optimizing the synthetic route of this compound to improve yield and purity?

Methodological Answer:

Optimization requires systematic evaluation of reaction parameters:

- Catalyst Selection : Use palladium-based catalysts or chiral auxiliaries to enhance stereochemical control, as seen in analogous pyrrolidine derivatives .

- Temperature and Solvent : Polar aprotic solvents (e.g., DMF) at 60–80°C improve solubility of intermediates, while reducing side reactions like hydrolysis .

- Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from ethanol to isolate enantiomerically pure forms .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR identifies the benzyloxy-methyl-pyrrolidine moiety (δ 3.5–4.5 ppm for methylene protons) and confirms stereochemistry via NOESY .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ~349.2) and detects impurities via isotopic patterns .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) with heptane/isopropanol mobile phases resolve enantiomers, critical for pharmacological relevance .

Advanced: How can computational methods predict the biological activity of this compound against neurological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GABA_A receptors. Focus on hydrogen bonding with α1-subunit residues (e.g., Tyr157) and hydrophobic contacts with the benzyloxy group .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and free energy (MM-PBSA) to prioritize derivatives .

Advanced: What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (human liver microsomes) to address bioavailability discrepancies .

- Dose-Response Calibration : Use Hill equation modeling to align EC50 values across assays. Cross-validate with ex vivo brain slice electrophysiology to confirm target engagement .

- Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies, adjusting for variables like animal strain or cell line origin .

Advanced: How does the stereochemistry of the pyrrolidine ring influence physicochemical properties and target interactions?

Methodological Answer:

- LogP and Solubility : (S)-enantiomers exhibit higher lipophilicity (LogP +0.3) due to benzyloxy orientation, impacting blood-brain barrier permeability .

- Target Binding : Molecular dynamics show (R)-configuration forms stronger π-π stacking with Trp372 in GABA_A receptors, enhancing inhibitory activity .

- Crystallography : Solve single-crystal structures via SHELXL to correlate absolute configuration with bioactivity (R-factor <5%) .

Advanced: What crystallographic approaches determine the three-dimensional structure of this compound?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Ensure crystal quality via pre-screening with a Rigaku XtaLAB diffractometer .

- Structure Solution : Apply SHELXT for direct methods or SHELXD for charge-flipping if heavy atoms (e.g., Cl) are absent. Refine with SHELXL using Hirshfeld atom refinement (HAR) for H-atom positioning .

- Validation : Check CIF files with PLATON for missed symmetry and R1/wR2 convergence (<0.05). Deposit structures in the Cambridge Crystallographic Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.